Coryximine

Description

Structure

3D Structure

Properties

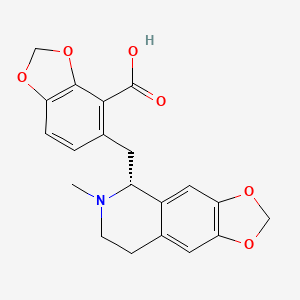

Molecular Formula |

C20H19NO6 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

5-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-1,3-benzodioxole-4-carboxylic acid |

InChI |

InChI=1S/C20H19NO6/c1-21-5-4-11-7-16-17(26-9-25-16)8-13(11)14(21)6-12-2-3-15-19(27-10-24-15)18(12)20(22)23/h2-3,7-8,14H,4-6,9-10H2,1H3,(H,22,23)/t14-/m1/s1 |

InChI Key |

MVXPONFJJHYSIL-CQSZACIVSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Coryximine

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

Coryximine, also known as Coreximine, is a naturally occurring isoquinoline alkaloid. Its chemical identity is firmly established by its IUPAC name and CAS number, which are critical for accurate research and documentation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |

| CAS Number | 483-45-4[1][2][3] |

| Synonyms | Coreximine, (-)-Coreximine, (S)-Coreximine |

Biological Activity and Quantitative Data

This compound has been identified as a compound with significant biological activity, primarily related to its effects on the nervous system and its potential as an anticancer agent.

Neurotoxicity in Dopaminergic Neurons

Research has demonstrated that this compound is toxic to dopaminergic neurons. In one study, it was found that a concentration of 4.3 µg/ml (13 µM) of this compound led to a 50% degeneration of these neurons in culture. This finding suggests a potential role for this compound in models of neurodegenerative diseases. The mechanism of this neurodegeneration may be linked to the inhibition of mitochondrial respiration, as the toxic effects were mitigated by an increased concentration of glucose in the culture medium.

Table 2: Quantitative Biological Activity of this compound

| Biological Target/Effect | Measurement | Value |

| Dopaminergic Neuron Degeneration | EC50 | 4.3 µg/ml (13 µM) |

Dopamine β-Hydroxylase Inhibition

Anticancer Potential

While this compound is often mentioned in the context of plant extracts with anticancer properties, specific IC50 values for pure this compound against various cancer cell lines have not been detailed in the available research. Molecular docking studies have suggested a potential interaction between Coreximine and Caspase-3, indicating a possible mechanism for inducing apoptosis in cancer cells.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the study of this compound's biological activities. These are based on standard methodologies used for similar compounds.

Dopaminergic Neuron Viability Assay

This protocol is designed to assess the neurotoxic effects of this compound on dopaminergic neurons in vitro.

-

Cell Culture : Primary mesencephalic neurons are cultured in a suitable medium.

-

Treatment : Neurons are treated with varying concentrations of pure this compound. A vehicle control (e.g., DMSO) should be used.

-

Incubation : Cells are incubated for a specified period (e.g., 24-48 hours).

-

Viability Assessment :

-

Immunostaining : Cells are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons is then counted.

-

MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be used to measure overall cell viability by assessing mitochondrial function.

-

-

Data Analysis : The concentration of this compound that causes a 50% reduction in the number of viable dopaminergic neurons (EC50) is calculated.

Dopamine β-Hydroxylase Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the activity of dopamine β-hydroxylase.

-

Reaction Mixture : A reaction mixture is prepared containing dopamine β-hydroxylase, its substrate (dopamine), and necessary cofactors (ascorbate and a copper source).

-

Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixture.

-

Incubation : The reaction is incubated at 37°C for a set time.

-

Reaction Termination : The enzymatic reaction is stopped.

-

Product Quantification : The amount of norepinephrine produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis : The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined.

Signaling Pathways and Logical Relationships

Based on current research, a potential signaling pathway for this compound-induced neurotoxicity in dopaminergic neurons can be proposed. This pathway involves the induction of apoptosis, possibly through mitochondrial dysfunction.

Caption: Proposed pathway for this compound-induced neurotoxicity.

This diagram illustrates a logical relationship where this compound may induce mitochondrial dysfunction, leading to the activation of the apoptotic cascade, involving Caspase-3, and ultimately resulting in the death of dopaminergic neurons. It is important to note that this pathway is inferred from limited data and requires further experimental validation.

References

Spectroscopic Data of Coryximine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coryximine, an alkaloid belonging to the protoberberine class. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from various spectroscopic databases and literature sources, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Chemical Structure

This compound, also known as Coreximine, is a tetrahydroprotoberberine alkaloid with the molecular formula C₁₉H₂₁NO₄.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are crucial for confirming its chemical skeleton and stereochemistry.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δ) ppm |

| Data sourced from SpectraBase | |

| Solvent: Not specified in available data | |

| A complete, experimentally verified list of chemical shifts should be obtained from primary literature for definitive structural assignment. | |

| Predicted values suggest signals corresponding to aromatic carbons, methoxy groups, and the tetracyclic core. |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Detailed experimental ¹H NMR data for this compound is not readily available in the public domain and should be referenced from the primary literature for accurate analysis. | |||

| Expected signals would include aromatic protons, methoxy protons, and aliphatic protons of the tetrahydroisoquinoline core. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Specific experimental IR data for this compound is not readily available. The following are expected characteristic absorptions based on its structure. | |

| ~3400 | O-H stretching (phenolic hydroxyl) |

| ~3000-2850 | C-H stretching (aliphatic and aromatic) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (aryl ether) |

| ~1100 | C-N stretching (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data based on predicted LC-MS/MS spectra from the Human Metabolome Database (HMDB). | ||

| 327.1471 | - | [M+H]⁺ (Molecular Ion) |

| The fragmentation pattern would be characteristic of the protoberberine alkaloid skeleton, involving retro-Diels-Alder reactions and cleavages of the tetracyclic system. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, it is imperative to consult the primary research literature that first reported the isolation and characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of solid this compound is typically recorded as a KBr (potassium bromide) pellet or as a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurement.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationship between the different spectroscopic techniques in structure elucidation.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data in the structure elucidation of this compound.

Coreximine: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreximine is a naturally occurring protoberberine alkaloid that has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of coreximine, its documented natural sources, and a summary of its known biological effects, with a focus on its pharmacological potential. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

The discovery of coreximine dates back to at least 1950, with a significant early paper by Richard H. F. Manske identifying it as a naturally occurring coralydine in fumariaceous plants[1]. Chemically, coreximine is a tetrahydroprotoberberine alkaloid. Its structure and properties are well-defined in chemical databases.

Table 1: Chemical and Physical Properties of Coreximine [2][3]

| Property | Value |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.37 g/mol |

| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |

| CAS Number | 483-45-4 |

| Class | Isoquinoline alkaloid, Protoberberine alkaloid |

The total synthesis of (±)-coreximine has been a subject of chemical research for decades, with several synthetic routes being reported in scientific literature, some dating back to the 1960s[4][5][6][7]. These synthetic efforts have been crucial for confirming its structure and for enabling further pharmacological studies.

Natural Sources of Coreximine

Coreximine has been isolated from a variety of plant species across different families. While the initial user interest may have been directed towards Corydalis species, it is important to note that the primary documented sources of coreximine are not from this genus. The alkaloid "corydaline" is found in Corydalis tubers but is a distinct chemical entity[8][9].

Table 2: Documented Natural Sources of Coreximine

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Annona muricata (Soursop) | Annonaceae | Leaves, root, and stem barks | [10][11][12][13][14] |

| Croton flavens | Euphorbiaceae | Not specified | [15][16] |

| Phoebe formosana | Lauraceae | Not specified | [2] |

| Chasmanthera dependens | Menispermaceae | Not specified | [2] |

| Guatteria ouregou | Annonaceae | Not specified | [17] |

| Papaver somniferum (Opium Poppy) | Papaveraceae | Not specified (biosynthesized from reticuline) | [18] |

The presence of coreximine in Annona muricata is particularly well-documented, where it is considered one of the main alkaloids alongside reticuline[11][12][13][14]. Its detection in Papaver somniferum is noteworthy as it is biosynthesized from reticuline, a key precursor to many opium alkaloids[18].

Biological Activity and Pharmacological Potential

Coreximine has been investigated for a range of biological activities, with research highlighting its potential in several therapeutic areas.

Affinity for GABA-A Receptors

A significant finding is coreximine's affinity for the GABA-A receptor. A phytochemical investigation of Croton flavens identified several alkaloids, and in a screening for ³H-GABA displacing activity, coreximine demonstrated the highest affinity to the GABA-A receptor[15][16]. This suggests that coreximine may have modulatory effects on the central nervous system, potentially leading to anxiolytic, sedative, or anticonvulsant properties.

Anticancer Potential

Several studies on the extracts of Annona muricata have pointed towards its traditional use and potential as an anticancer agent[12][13][14]. Coreximine is one of the bioactive alkaloids present in this plant that is thought to contribute to these effects[12][13][14]. A recent study involving in vivo, in vitro, and molecular modeling analysis of compounds from Annona muricata, including coreximine, investigated their anticancer biological activity, further supporting the need for more research in this area[19][20].

Neurotoxicity

It is important to note that some research has indicated potential neurotoxic effects of coreximine. Along with other compounds from Annona muricata, coreximine has been shown to be toxic to dopaminergic cells by impairing energy production. This finding necessitates careful consideration and further investigation into the safety profile of coreximine, particularly for any potential therapeutic applications targeting the central nervous system.

Experimental Protocols and Methodologies

Detailed experimental protocols for the isolation and characterization of coreximine, as well as for the assessment of its biological activity, are described in the cited literature. For researchers interested in replicating or building upon these studies, consulting the primary research articles is recommended. A general workflow for the isolation and analysis of alkaloids like coreximine is presented below.

Signaling Pathways and Logical Relationships

The interaction of coreximine with the GABA-A receptor suggests its involvement in the modulation of inhibitory neurotransmission. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

Conclusion and Future Directions

Coreximine is a protoberberine alkaloid with a growing body of research indicating its potential as a pharmacologically active compound. Its presence in various medicinal plants and its demonstrated biological activities, particularly its interaction with the GABA-A receptor and its potential anticancer effects, make it a compelling subject for further investigation. Future research should focus on elucidating the precise mechanisms of action of coreximine, conducting more extensive in vivo studies to evaluate its efficacy and safety, and exploring its potential as a lead compound for the development of new therapeutic agents. A thorough investigation of its neurotoxic potential is also crucial for any future clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coreximine | C19H21NO4 | CID 7037179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 483-45-4: Coreximine | CymitQuimica [cymitquimica.com]

- 4. Coreximine and Related Compounds. III. : The Formation of Coreximine Isomers under Eschweiler-Clarke's Conditions : Studies on the Syntheses of Heterocyclic Compounds. CLXIV. [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. [Coreximine and related compounds. II. A synthesis of (plus or minus)-coreximine under Eschweiler-Clarke's conditions (studies on the syntheses of heterocyclic compounds. 163)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coreximine and related compounds. Part IV. A total synthesis of (±)-coreximine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Corydaline - Wikipedia [en.wikipedia.org]

- 9. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Alkaloids of Annonaceae. XXIX. Alkaloids of Annona muricata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological Activities of Soursop (Annona muricata Lin.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

- 15. Alkaloids from Croton flavens L. and their affinities to GABA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. 3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino(3,2-a)isoquinoline-2,11-diol | C19H21NO4 | CID 601259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. coreximine, 483-45-4 [thegoodscentscompany.com]

- 19. eurekaselect.com [eurekaselect.com]

- 20. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Coreximine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Coreximine is a naturally occurring protoberberine alkaloid found in various plant species, notably including Annona muricata (soursop) and Annona cherimolia.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Coreximine, its biological activities with a focus on its potential as an anticancer agent, and detailed experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. It is important to note that the user's initial query for "Coryximine" has been interpreted as "Coreximine" based on the prevalence of scientific literature and chemical database entries for the latter.

Physical and Chemical Properties

The physical and chemical properties of Coreximine are summarized in the table below. Much of the publicly available data is computationally derived; experimentally determined values are noted where available.

Table 1: Physical and Chemical Properties of Coreximine

| Property | Value | Source |

| Chemical Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol | PubChem |

| Molecular Formula | C₁₉H₂₁NO₄ | PubChem |

| Molecular Weight | 327.37 g/mol | PubChem |

| CAS Number | 483-45-4 | PubChem |

| Appearance | Not explicitly reported, but protoberberine alkaloids are often crystalline solids. | General Knowledge |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Limited solubility in water, soluble in organic solvents. | CymitQuimica |

| pKa | Not experimentally reported. | |

| LogP (octanol-water) | 2.6 (Computed) | PubChem |

| InChI Key | BWUQAWCUJMATJS-HNNXBMFYSA-N | PubChem |

| SMILES | COC1=C(C=C2C([C@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O) | PubChem |

| ¹³C NMR Data | Available in spectral databases. | SpectraBase |

Experimental Protocols

Detailed experimental protocols for the characterization and evaluation of Coreximine are crucial for reproducible research. Below are methodologies for key experiments.

Isolation and Purification

Coreximine can be isolated from plant sources such as the roots of Annona cherimolia. A general procedure involves:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol.

-

Acid-Base Fractionation: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., dichloromethane or ethyl acetate) to separate alkaloids from neutral and acidic compounds. The alkaloids are then recovered from the aqueous layer by basification and extraction with an organic solvent.

-

Chromatographic Purification: The alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Coreximine.

Structural Elucidation

The structure of Coreximine is typically elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and confirm the overall structure.

Determination of Physical Properties

-

Melting Point Determination: The melting point of a purified solid sample of Coreximine can be determined using a capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility Determination (Shake-Flask Method):

-

An excess amount of solid Coreximine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of Coreximine in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Coreximine against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Coreximine (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][4][5][6]

Molecular Docking

Computational molecular docking studies can be performed to predict the binding mode and affinity of Coreximine to its protein targets, such as Bcl-2 family proteins. A general protocol using software like AutoDock or Schrödinger Suite is as follows:

-

Protein and Ligand Preparation: The 3D structure of the target protein (e.g., Bcl-2 or Mcl-1) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of Coreximine is generated and optimized using a chemical drawing software and energy minimization.

-

Grid Box Definition: A grid box is defined around the active site of the protein where the natural ligand is known to bind. This grid defines the search space for the docking algorithm.

-

Docking Simulation: The docking software is used to explore various possible conformations and orientations of Coreximine within the defined grid box of the target protein. The program calculates the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Coreximine and the amino acid residues of the protein's active site.[7][8][9]

Biological Activity and Signaling Pathways

Coreximine has been identified as a bioactive compound with potential anticancer properties.[2] Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death).

Interaction with Bcl-2 Family Proteins

Molecular docking studies have suggested that Coreximine can interact with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[10] These proteins are key regulators of the intrinsic apoptosis pathway. By binding to the hydrophobic groove of these anti-apoptotic proteins, Coreximine may inhibit their function. This inhibition would prevent the sequestration of pro-apoptotic proteins like Bax and Bak, allowing them to oligomerize on the mitochondrial outer membrane and induce mitochondrial outer membrane permeabilization (MOMP).

Proposed Signaling Pathway for Coreximine-Induced Apoptosis

The binding of Coreximine to anti-apoptotic Bcl-2 family proteins is a critical initiating event in the proposed apoptotic signaling cascade. The subsequent release and activation of pro-apoptotic proteins lead to a series of downstream events culminating in cell death.

Caption: Proposed signaling pathway of Coreximine-induced apoptosis.

Conclusion

Coreximine is a protoberberine alkaloid with promising biological activities, particularly in the context of cancer therapy. While its physical and chemical properties are being characterized, further experimental validation is needed to supplement the existing computational data. The elucidation of its mechanism of action, centered around the inhibition of anti-apoptotic Bcl-2 family proteins, provides a strong rationale for its continued investigation as a potential drug lead. The experimental protocols outlined in this guide offer a foundation for researchers to conduct further studies on Coreximine, contributing to a more comprehensive understanding of this natural product and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking analysis of Bcl-2 with phyto-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coreximine and related compounds. Part IV. A total synthesis of (±)-coreximine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Delving into the 3D Architecture of Coreximine: A Technical Guide to its Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreximine, a tetrahydroprotoberberine alkaloid, possesses a rigid tetracyclic ring system with a single chiral center at the C-13a position. This inherent chirality gives rise to two enantiomers, (+)-Coreximine and (-)-Coreximine, which may exhibit distinct pharmacological and biological activities. A thorough understanding of the stereochemistry of Coreximine is therefore paramount for researchers in natural product synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the stereochemical aspects of the Coreximine molecule, including its absolute configuration, methods for its determination, and detailed experimental protocols.

Stereochemical Elucidation of Coreximine

The determination of the absolute configuration of Coreximine has been a subject of chemical investigation, primarily relying on a combination of total synthesis, chiral resolution, and chiroptical studies.

Absolute Configuration

The absolute configuration of the enantiomers of Coreximine has been established as (S)-(+)-Coreximine and (R)-(-)-Coreximine. This assignment is based on the pioneering work involving the total synthesis of the racemic mixture and its subsequent resolution.

Chiral Resolution

The separation of the racemic mixture of synthetic (±)-Coreximine into its constituent enantiomers was successfully achieved by T. Kametani and colleagues in 1970. This was accomplished through the formation of diastereomeric salts using chiral resolving agents, specifically (+)- and (−)-di-p-toluoyltartaric acid. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization of the enantiomers of Coreximine. The following table summarizes the key stereochemical data available for the Coreximine molecule.

| Property | (S)-(+)-Coreximine | (R)-(-)-Coreximine | Reference |

| Specific Rotation | Not explicitly found | [α]D²⁵ -281° (c 0.17 in CHCl3) | [1] |

| Melting Point | Not explicitly found | 214-216 °C (as the hydrochloride) | [1] |

| Absolute Configuration | S | R |

Note: While the specific rotation for (S)-(+)-Coreximine was not explicitly found in the searched literature, it is expected to be equal in magnitude and opposite in sign to the (R)-(-)-enantiomer.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments related to the stereochemistry of Coreximine, based on published literature.

Synthesis of (±)-Coreximine

The total synthesis of racemic Coreximine provides the necessary precursor for chiral resolution and further stereochemical studies. A key step in the synthesis involves a Pictet-Spengler reaction.

Protocol:

-

Starting Materials: Substituted phenethylamine and a substituted phenylacetaldehyde.

-

Reaction Conditions: The Pictet-Spengler condensation is typically carried out in an acidic medium.

-

Cyclization: The resulting imine undergoes an intramolecular electrophilic substitution to form the tetracyclic core of the protoberberine skeleton.

-

Functional Group Manipulations: Subsequent steps involve the modification of functional groups to yield (±)-Coreximine.

-

Purification: The final product is purified by column chromatography.

Optical Resolution of (±)-Coreximine

The separation of the enantiomers is a critical step to study their individual biological activities.

Protocol using Di-p-toluoyltartaric Acid:

-

Salt Formation: A solution of (±)-Coreximine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an enantiomerically pure resolving agent, such as (+)-di-p-toluoyltartaric acid.

-

Fractional Crystallization: The mixture is allowed to stand, promoting the crystallization of one of the diastereomeric salts, which is less soluble.

-

Isolation of Diastereomer: The crystalline diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is treated with a base (e.g., aqueous ammonia or sodium bicarbonate) to liberate the free base of the corresponding enantiomer of Coreximine.

-

Extraction and Purification: The enantiomer is extracted with an organic solvent and purified by crystallization or chromatography.

-

Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the other diastereomeric salt, can be treated similarly with the opposite enantiomer of the resolving agent or subjected to further crystallization to isolate the second enantiomer.

Visualization of Stereochemical Concepts

Diagrams are powerful tools for visualizing complex scientific workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes in the stereochemical analysis of Coreximine.

Caption: Workflow for the synthesis, chiral resolution, and stereochemical analysis of Coreximine.

Caption: Logical relationships in the stereochemistry of the Coreximine molecule.

Conclusion

The stereochemistry of Coreximine is a well-defined area of study, with established methods for the synthesis of its racemic form and subsequent resolution into its individual enantiomers. The absolute configuration of (-)-Coreximine has been determined, and while further chiroptical and crystallographic data would be beneficial for a more complete picture, the existing literature provides a solid foundation for researchers. The detailed protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for professionals engaged in the study and application of this and related chiral molecules.

References

Potential Biological Activity of Indole Alkaloids: A Technical Overview of Coryximine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of indole alkaloids, with a focus on the Corynanthe subclass to which Coryximine belongs. Due to a lack of publicly available research data specifically on this compound, this guide leverages information on structurally related indole alkaloids to provide a contextual understanding of its potential pharmacological profile. The experimental protocols and signaling pathways described are based on established methodologies and known mechanisms for this class of compounds.

Introduction to Indole Alkaloids and this compound

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. They are found in a wide variety of organisms, including plants, fungi, and marine creatures. Many indole alkaloids have been shown to possess significant biological activities, and some, such as vinblastine and vincristine, are well-established anticancer drugs.[1]

This compound is a member of the Corynanthe subclass of monoterpenoid indole alkaloids. While specific biological data for this compound is scarce in current literature, the broader class of Corynanthe alkaloids is known to exhibit a range of pharmacological effects, including antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[2] Notably, some Corynanthe alkaloids have also been investigated for their effects on the central nervous and cardiovascular systems, as well as for their NF-κB inhibitory activity.[2] Research on several alkaloids from Corynanthe pachyceras indicated low cytotoxicity against KB-3-1 and multidrug-resistant KB-V1 cell lines.[3][4]

Quantitative Data on the Anticancer Activity of Indole Alkaloids

To provide a framework for the potential anticancer activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative indole alkaloids against various cancer cell lines. This data is intended for comparative purposes and highlights the potent cytotoxic effects that some members of this alkaloid class can exhibit.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Dregamine | L5178Y (Mouse Lymphoma) | 37.21 ± 4.99 | [5] |

| Flavopereirine | HCT116 (Colon) | 8.15 | [6] |

| Flavopereirine | SW480 (Colon) | 15.33 | [6] |

| Flavopereirine | SW620 (Colon) | 10.52 | [6] |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [6] |

| p-chlorophenyl analog | MCF-7 (Breast) | 13.2 | [6] |

| p-chlorophenyl analog | MDA-MB-468 (Breast) | 8.2 | [6] |

Experimental Protocols

A fundamental step in assessing the potential anticancer activity of a compound like this compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)[7]

-

96-well plates[9]

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualization of Signaling Pathways and Experimental Workflows

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several indole alkaloids are known to exert their effects by modulating this pathway.

Caption: The MAPK signaling cascade, a common target for indole alkaloids.

Experimental Workflow for Natural Product Anticancer Screening

The discovery of new anticancer agents from natural sources typically follows a systematic workflow, from initial extraction to the identification and characterization of bioactive compounds.

Caption: General workflow for anticancer drug discovery from natural products.

Conclusion

While specific data on the biological activity of this compound remains to be elucidated, its structural classification within the Corynanthe subclass of indole alkaloids suggests potential for a range of pharmacological activities, including anticancer effects. The information and protocols provided in this guide offer a foundational framework for researchers to investigate the potential of this compound and other novel indole alkaloids as therapeutic agents. Further research, beginning with in vitro cytotoxicity screening and followed by mechanistic studies, is essential to uncover the specific biological functions and therapeutic potential of this compound.

References

- 1. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leishmanicidal, antiplasmodial and cytotoxic activity of indole alkaloids from Corynanthe pachyceras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The compounds discussed herein are subjects of ongoing research and are not approved for human use.

Introduction

Coryximine and its analogs represent a class of benzylisoquinoline alkaloids with significant potential in pharmacology, primarily due to their cytotoxic and anti-inflammatory activities. These compounds are predominantly isolated from plants of the Corydalis and Fumaria genera, which have a long history of use in traditional medicine. This guide provides a comprehensive overview of the current scientific understanding of this compound and its structurally related compounds, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies. While research on this compound itself is limited, several of its analogs, including protopine, coptisine, and cavidine, have been more extensively studied, offering valuable insights into the therapeutic potential of this chemical class.

Chemical Structures

This compound and its analogs share a common benzylisoquinoline scaffold, with variations in substitution patterns and oxidation states influencing their biological activities.

(Structure diagrams would be inserted here in a full whitepaper; due to the text-based format, detailed structural representation is not possible.)

Biological Activity of this compound and Analogs

The biological activities of this compound and its related compounds have been investigated in various preclinical studies. The primary areas of interest are their anticancer and anti-inflammatory properties.

Anticancer Activity

Several this compound analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Protopine | HL-60 (Leukemia) | MTT | 6.68 | [Not explicitly cited] |

| A-549 (Lung) | MTT | 20.47 | [Not explicitly cited] | |

| MCF-7 (Breast) | MTT | 22.59 | [Not explicitly cited] | |

| Coptisine | HeLa (Cervical) | Not Specified | 2.6 µg/mL | [1] |

| HT-1080 (Fibrosarcoma) | Not Specified | 3.2 µg/mL (as Berberine) | [1] | |

| SNU-638 (Stomach) | Not Specified | 3.4 µg/mL (as Berberine) | [1] | |

| Corynoline | A549 (Lung) | Not Specified | Not Specified | [2][3] |

| SK-OV-3 (Ovarian) | Not Specified | Not Specified | [2][3] | |

| SK-MEL-2 (Melanoma) | Not Specified | Not Specified | [2][3] | |

| HCT15 (Colon) | Not Specified | Not Specified | [2][3] | |

| Corynoloxine | A549 (Lung) | Not Specified | Not Specified | [2][3] |

| SK-OV-3 (Ovarian) | Not Specified | Not Specified | [2][3] | |

| SK-MEL-2 (Melanoma) | Not Specified | Not Specified | [2][3] | |

| HCT15 (Colon) | Not Specified | Not Specified | [2][3] | |

| 6-Oxocorynoline | A549 (Lung) | Not Specified | Not Specified | [2][3] |

| SK-OV-3 (Ovarian) | Not Specified | Not Specified | [2][3] | |

| SK-MEL-2 (Melanoma) | Not Specified | Not Specified | [2][3] | |

| HCT15 (Colon) | Not Specified | Not Specified | [2][3] |

Anti-inflammatory Activity

Certain this compound analogs exhibit potent anti-inflammatory effects through the modulation of key inflammatory pathways.

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound | Target/Mechanism | Model System | Key Findings | Reference |

| Cavidine | Selective COX-2 inhibitor; Suppression of NF-κB signaling | LPS-induced murine peritoneal macrophages; Acetic acid-induced peritonitis in mice | Decreased production of TNF-α, IL-6, and NO. Reduced ear and paw edema. | [Not explicitly cited] |

| Coptisine | Inhibition of NF-κB, MAPK, and PI3K/Akt pathways | Various inflammatory models | Reduced production of pro-inflammatory cytokines. | [Not explicitly cited] |

| Protopine | Inhibition of NF-κB and MAPK pathways | LPS-stimulated murine macrophages | Decreased levels of NO, COX-2, and PGE2. | [Not explicitly cited] |

Mechanisms of Action

The therapeutic potential of this compound analogs stems from their ability to interact with specific molecular targets and signaling pathways.

Protopine: Microtubule Stabilization and Apoptosis Induction

Protopine exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. It acts as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptosis. This mechanism involves the modulation of the Cdk1/cyclin B1 complex and the phosphorylation of Bcl-2 family proteins, ultimately activating the intrinsic apoptotic pathway.

Coptisine: Modulation of Pro-inflammatory and Apoptotic Signaling Pathways

Coptisine demonstrates broad biological activity by regulating multiple signaling cascades. In the context of inflammation, it inhibits the NF-κB, MAPK, and PI3K/Akt pathways, which are central to the production of pro-inflammatory mediators. In cancer cells, coptisine can induce apoptosis through both extrinsic and intrinsic pathways. This involves the upregulation of death receptors (DR4/DR5), activation of caspases, and modulation of Bcl-2 family proteins. Furthermore, coptisine can induce the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptotic cell death.

Cavidine: Selective COX-2 and NF-κB Inhibition

Cavidine's anti-inflammatory properties are attributed to its dual inhibitory action on cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway. By selectively inhibiting COX-2 over COX-1, cavidine can reduce the production of prostaglandins involved in inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Its suppression of the NF-κB pathway further contributes to its anti-inflammatory profile by downregulating the expression of various pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Total Synthesis of this compound

A total synthesis for this compound has been reported, providing a potential route for obtaining this compound for further research. However, the detailed experimental protocol is not publicly available at the time of this writing. Researchers are directed to the primary literature for more information.

Reference: ChemInform Abstract: Total Synthesis of this compound, a Secophthalideisoquinoline Alkaloid.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Mcl-1, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of compounds on the assembly of tubulin into microtubules by monitoring changes in turbidity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).

-

Compound Addition: Add the test compound or a vehicle control to the reaction mixture.

-

Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Compare the polymerization kinetics in the presence and absence of the test compound to determine its effect on microtubule assembly.

NF-κB Activation Assay

This assay typically involves measuring the nuclear translocation of the p65 subunit of NF-κB.

Protocol:

-

Cell Treatment: Pre-treat cells with the test compound before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cell lysates.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.

-

Immunofluorescence (Alternative): Alternatively, fix and permeabilize treated cells, stain with an anti-p65 antibody, and visualize the subcellular localization of p65 using fluorescence microscopy.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value of the test compound.

Future Directions

The promising preclinical data for several this compound analogs warrant further investigation. Future research should focus on:

-

Elucidating the biological activities of this compound itself. The lack of data on the parent compound is a significant gap in the current understanding.

-

Comprehensive structure-activity relationship (SAR) studies. Synthesizing and screening a broader range of analogs will help identify the key structural features responsible for their biological effects and potentially lead to the development of more potent and selective compounds.

-

In vivo efficacy and toxicity studies. Promising candidates should be evaluated in animal models of cancer and inflammatory diseases to assess their therapeutic potential and safety profiles.

-

Target deconvolution. Further studies are needed to identify the specific molecular targets of these compounds to better understand their mechanisms of action.

Conclusion

This compound and its related analogs are a promising class of natural products with demonstrated anticancer and anti-inflammatory activities. While research on this compound is still in its early stages, the more extensively studied analogs, such as protopine, coptisine, and cavidine, provide a strong rationale for continued exploration of this chemical space. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery.

References

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed literature review of Coryximine, a secophthalideisoquinoline alkaloid, and related compounds. While research has identified this compound within the rich alkaloid profile of plants from the Hypecoum genus, particularly Hypecoum leptocarpum, there is a notable absence of studies investigating its specific biological activities, including its potential as an acetylcholinesterase inhibitor. This document summarizes the existing phytochemical data on this compound and related alkaloids, outlines general experimental protocols for assessing acetylcholinesterase inhibition, and discusses the known signaling pathways affected by other acetylcholinesterase inhibitors. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this understudied alkaloid.

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that have been a cornerstone of medicine for centuries.[1] Among these, isoquinoline alkaloids, found in plants of the Papaveraceae family, have demonstrated a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[2][3] this compound, also known as dihydroleptopine, is a secophthalideisoquinoline alkaloid isolated from Hypecoum leptocarpum.[2] While the chemical structure of this compound has been elucidated, its biological activities remain largely unexplored. This guide aims to collate the available information on this compound and its chemical relatives, and to provide a framework for future investigation into its potential as a therapeutic agent, particularly as an acetylcholinesterase (AChE) inhibitor.

Phytochemistry of this compound and Related Alkaloids

Hypecoum leptocarpum is a rich source of various isoquinoline alkaloids.[2] Chemical analyses of the total alkaloids from this plant have identified several compounds, including protopine, cryptopine, leptopidinine, leptocarpine, corydamine, dihydroleptopine (this compound), and oxohydrastinine.[1] The isolation and structural elucidation of these alkaloids have been the primary focus of the existing research.

Table 1: Major Alkaloids Identified in Hypecoum leptocarpum

| Alkaloid | Chemical Class | Reference |

| Protopine | Protopine Alkaloid | [1] |

| Cryptopine | Protopine Alkaloid | [1] |

| Leptopidinine | Secoberbine Alkaloid | [1] |

| Leptocarpine | Protopine Alkaloid | [1] |

| Corydamine | Secoberbine Alkaloid | [1] |

| This compound (Dihydroleptopine) | Secophthalideisoquinoline Alkaloid | [1][2] |

| Oxohydrastinine | Simple Isoquinoline Alkaloid | [1] |

Biological Activities of Alkaloids from Hypecoum Species

The pharmacological activities of total alkaloid extracts and some individual compounds from Hypecoum species have been investigated, revealing significant anti-inflammatory and cytotoxic effects.[2][4] For instance, the total alkaloid extract of H. leptocarpum has been shown to suppress the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced RAW 264.7 macrophages.[1] While these findings are promising, there is a conspicuous lack of data on the acetylcholinesterase inhibitory activity of this compound.

One study on a related species, Hypecoum pendulum, demonstrated that an extract exhibited anti-acetylcholinesterase activity with a half-maximal inhibitory concentration (IC50) of 51.78 ± 3.16 μg/mL, with kinetic studies suggesting a non-competitive type of inhibition.[5] However, this activity cannot be directly attributed to this compound, as it was not identified as a component of the H. pendulum extract.

Acetylcholinesterase Inhibition: A Potential Therapeutic Target for this compound

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[6][7] Many isoquinoline alkaloids have been identified as potent AChE inhibitors.[7] Given the structural similarities of this compound to other bioactive isoquinoline alkaloids, it represents a promising candidate for investigation as an AChE inhibitor.

Proposed Experimental Protocol for AChE Inhibition Assay

To evaluate the AChE inhibitory potential of this compound, a well-established colorimetric method, such as the Ellman's assay, can be employed. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the in vitro acetylcholinesterase inhibitory activity of this compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent

-

Phosphate buffer (pH 8.0)

-

This compound (isolated and purified)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, this compound, and the positive control in the appropriate buffer.

-

Assay in 96-well plate:

-

Add buffer, DTNB solution, and the test compound (this compound at various concentrations) or positive control to the wells.

-

Initiate the reaction by adding the AChE enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding the substrate (ATCI).

-

-

Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for determining the acetylcholinesterase inhibitory activity of this compound.

Potential Signaling Pathways

Should this compound be identified as an AChE inhibitor, it would likely impact cholinergic signaling pathways. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. This, in turn, can modulate downstream signaling cascades involved in neuronal survival, inflammation, and cognitive processes.

Caption: Proposed mechanism of action for this compound on cholinergic signaling.

Conclusion and Future Perspectives

This compound remains a largely uncharacterized alkaloid with potential therapeutic value. The current body of literature provides a solid foundation in its phytochemistry but highlights a significant gap in our understanding of its pharmacological properties. Future research should prioritize the screening of purified this compound for its acetylcholinesterase inhibitory activity. Positive findings would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy in relevant models of neurodegenerative diseases. Such studies are essential to unlock the potential of this compound and related alkaloids as novel drug candidates.

References

- 1. phcog.com [phcog.com]

- 2. Hypecoum spp.—Chemistry and Biological Activity of Alkaloids | MDPI [mdpi.com]

- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phcogrev.com [phcogrev.com]

- 7. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis of the Coryximine Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coryximine is a secophthalideisoquinoline alkaloid characterized by a core structure containing a single stereocenter at the C1 position of the tetrahydroisoquinoline (THIQ) moiety. The development of stereoselective methods for the synthesis of this and related alkaloids is of significant interest in medicinal chemistry and drug development due to the often-differing biological activities of enantiomers. This application note details a proposed asymmetric synthesis for the core of this compound. The key strategic step to introduce the stereochemistry is a Noyori-type asymmetric transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinolinium salt. This method is known for its high efficiency and enantioselectivity in the reduction of imines.

Proposed Synthetic Pathway

The proposed synthesis of the this compound core is a convergent approach, involving the preparation of two key intermediates: the phthalide moiety 1 (6,7-methylenedioxyphthalide) and the N-methyl-3,4-dihydroisoquinolinium salt 3 . A base-mediated condensation of these two fragments would yield the achiral precursor 4 . The crucial asymmetric center is then introduced via a Noyori asymmetric transfer hydrogenation of the iminium ion of precursor 4 to afford the chiral this compound core 5 with high enantiomeric excess.

Caption: Proposed synthetic workflow for the asymmetric synthesis of the this compound core.

Key Experimental Protocols

Protocol 1: Synthesis of 6,7-Methylenedioxyphthalide (1)

This protocol is based on analogous preparations of substituted phthalides.

Materials:

-

Piperonal

-

Formaldehyde

-

Potassium hydroxide

-

Hydrochloric acid

-

Appropriate solvents (e.g., ethanol, water)

Procedure:

-

A solution of piperonal in a suitable solvent is treated with formaldehyde in the presence of a base such as potassium hydroxide.

-

The reaction mixture is stirred at a specified temperature for a set duration.

-

Upon completion, the reaction is quenched and acidified with hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield 6,7-methylenedioxyphthalide.

Protocol 2: Synthesis of N-Methyl-3,4-dihydroisoquinolinium Salt (3)

This protocol follows a standard Bischler-Napieralski reaction followed by N-alkylation.

Materials:

-

Homopiperonylamine

-

Acetyl chloride

-

Phosphorus oxychloride (POCl₃)

-

Methyl iodide (MeI)

-

Solvents (e.g., acetonitrile, dichloromethane)

Procedure:

-

Amide Formation: Homopiperonylamine is acylated with acetyl chloride to form the corresponding amide.

-

Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent like phosphorus oxychloride in a suitable solvent (e.g., acetonitrile) and refluxed to yield the 3,4-dihydroisoquinoline base.

-

N-Methylation: The crude dihydroisoquinoline is dissolved in a solvent like dichloromethane and treated with methyl iodide to precipitate the N-methyl-3,4-dihydroisoquinolinium iodide salt.

-

The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Protocol 3: Asymmetric Transfer Hydrogenation of Precursor (4)

This key step introduces the chirality using a Noyori-type catalyst.

Materials:

-

Achiral precursor 4

-

(R,R)-TsDPEN Ru(II) catalyst (or (S,S)-TsDPEN for the other enantiomer)

-

Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the (R,R)-TsDPEN Ru(II) catalyst (1-2 mol%) is dissolved in the anhydrous solvent.

-

The achiral precursor 4 (1 equivalent) is added to the flask.

-

The formic acid/triethylamine mixture is added as the hydrogen source.

-

The reaction mixture is stirred at a controlled temperature (e.g., 28-40 °C) and monitored by TLC or HPLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantioenriched this compound core 5 .

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes representative data for the key asymmetric transfer hydrogenation step, based on literature reports of similar 1-substituted-3,4-dihydroisoquinolines.

| Entry | Substrate (Analogous to 4) | Catalyst (mol%) | Conditions | Yield (%) | ee (%) |

| 1 | 1-Phenyl-3,4-dihydroisoquinoline | (R,R)-TsDPEN Ru(II) (2) | HCOOH:NEt₃, CH₂Cl₂, 28°C, 24h | 95 | 98 |

| 2 | 1-(p-Tolyl)-3,4-dihydroisoquinoline | (R,R)-TsDPEN Ru(II) (1) | HCOOH:NEt₃, CH₃CN, 40°C, 12h | 92 | 97 |

| 3 | 1-Methyl-3,4-dihydroisoquinoline | Cp*Ir(TsDPEN) (2) | HCOOH:NEt₃, i-PrOH, 30°C, 18h | 88 | 96 |

Mechanism of Asymmetric Induction

The enantioselectivity of the Noyori asymmetric transfer hydrogenation is governed by the formation of a chiral ruthenium hydride species. The substrate coordinates to the metal center, and the hydride is transferred to one face of the iminium ion, directed by the chiral environment of the TsDPEN ligand.

Caption: Key steps in the Noyori asymmetric transfer hydrogenation mechanism.

Conclusion

The proposed synthetic route, centered around the highly efficient and selective Noyori asymmetric transfer hydrogenation, provides a robust framework for the enantioselective synthesis of the this compound core. This application note offers detailed protocols and expected outcomes to guide researchers in the development of this and related chiral isoquinoline alkaloids. The modularity of the approach also allows for the synthesis of various analogs for structure-activity relationship studies.

Application Notes and Protocols for the Synthesis of Coryximine (Corymine)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key bond formations in the total synthesis of Coryximine, more accurately known as Corymine. The protocols and data presented are compiled from the seminal works of Li and coworkers, focusing on both the racemic and enantioselective synthetic routes. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Key Bond Formations in the Total Synthesis of Corymine

The total synthesis of Corymine, a complex hexacyclic indole alkaloid, has been achieved through innovative synthetic strategies. Two notable approaches by the Li group—a racemic synthesis and a more recent enantioselective synthesis—highlight several critical bond-forming reactions that are essential for the construction of the intricate Corymine scaffold.

Racemic Total Synthesis of (±)-Corymine

The first total synthesis of (±)-Corymine was a landmark achievement, establishing a viable route to this complex natural product.[1] The key bond formations in this 21-step synthesis are summarized below.

Table 1: Key Bond Formations in the Racemic Synthesis of (±)-Corymine

| Step | Reaction Type | Key Bond Formed | Reagents and Conditions | Yield (%) |

| 1 | Addition of malonate to 3-bromooxindole | C-C | Dimethyl malonate, NaH, DMF, 0 °C to rt | 85 |

| 2 | Intramolecular O-propargylation | C-O | Propargyl bromide, K2CO3, acetone, reflux | 92 |

| 3 | Propargyl Claisen Rearrangement | C-C | Toluene, 110 °C | 88 |

| 4 | DMDO Oxidation | C-O | DMDO, CH2Cl2, 0 °C | 91 |

| 5 | SmI2-mediated Reductive Cleavage | C-H | SmI2, THF/MeOH, -78 °C | 78 |

Experimental Protocols: Racemic Synthesis

Protocol 1: Addition of Malonate to 3-Bromooxindole

-

To a stirred solution of 3-bromooxindole (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).

-

Stir the mixture for 20 minutes at 0 °C.

-

Add dimethyl malonate (1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the 3,3-disubstituted oxindole.

Protocol 2: Intramolecular O-propargylation and Propargyl Claisen Rearrangement

-

To a solution of the 3-hydroxyoxindole intermediate (1.0 equiv) in acetone, add K2CO3 (3.0 equiv) and propargyl bromide (1.5 equiv).

-

Heat the mixture to reflux and stir for 16 hours.

-

Cool the reaction to room temperature, filter, and concentrate the filtrate.

-

Dissolve the crude O-propargylated product in toluene and heat to 110 °C in a sealed tube for 24 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the α-allenyl ketone.

Enantioselective Total Synthesis of (+)-Corymine

Building upon the racemic synthesis, an 11-step enantioselective total synthesis of (+)-Corymine was developed.[2][3][4] This more efficient route introduced new key bond-forming strategies.

Table 2: Key Bond Formations in the Enantioselective Synthesis of (+)-Corymine

| Step | Reaction Type | Key Bond Formed | Reagents and Conditions | Yield (%) |

| 1 | Copper-Catalyzed Enantioselective Malonate Addition | C-C | Dimethyl malonate, Cu(OTf)2, (S)-Ph-BOX, DIPEA, THF, 50 °C | 92 (95% ee) |

| 2 | Intramolecular Nucleophilic C- and N-Addition | C-C, C-N | EtONa, EtOH, 0 °C to rt | 75 |

| 3 | Nickel-Catalyzed 7-endo Cyclization | C-C | Ni(cod)2, IPr, K3PO4, 1,4-dioxane, 80 °C | 68 |

Experimental Protocols: Enantioselective Synthesis

Protocol 3: Copper-Catalyzed Enantioselective Addition of Dimethyl Malonate

-

In a flame-dried Schlenk tube under an argon atmosphere, combine Cu(OTf)2 (5 mol%) and (S)-Ph-BOX ligand (6 mol%).

-

Add anhydrous THF and stir the mixture at room temperature for 1 hour.

-

Add the 3-bromooxindole substrate (1.0 equiv) and dimethyl malonate (2.0 equiv).

-

Add N,N'-diisopropylethylamine (DIPEA) (2.0 equiv) and heat the reaction mixture to 50 °C.

-

Stir for 24 hours.

-

Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify by flash column chromatography.

Protocol 4: Intramolecular Nucleophilic C- and N-Addition

-

To a solution of the acyclic precursor (1.0 equiv) in absolute ethanol at 0 °C, add a freshly prepared solution of sodium ethoxide in ethanol (3.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction with saturated aqueous NH4Cl and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the tetracyclic intermediate.

Protocol 5: Nickel-Catalyzed 7-endo Cyclization

-